molecular formula C22H27N5O3S B2414471 6-butyl-3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione CAS No. 1251696-64-6

6-butyl-3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione

Cat. No.: B2414471
CAS No.: 1251696-64-6
M. Wt: 441.55
InChI Key: GFDOGRWKFAGCRK-UHFFFAOYSA-N
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Description

6-butyl-3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a complex organic compound that belongs to the class of isothiazolo[4,3-d]pyrimidines This compound is characterized by its unique structure, which includes a butyl group, a dimethylphenyl piperazine moiety, and a carbonyl group attached to the isothiazolo[4,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-butyl-3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isothiazolo[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the isothiazolo[4,3-d]pyrimidine ring system.

    Introduction of the Butyl Group: The butyl group is introduced through alkylation reactions using butyl halides in the presence of a base.

    Attachment of the Piperazine Moiety: The piperazine moiety is introduced via nucleophilic substitution reactions, where the dimethylphenyl piperazine reacts with an appropriate electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure scalability and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of butyl alcohol, butyraldehyde, or butyric acid.

    Reduction: Formation of the corresponding alcohol from the carbonyl group.

    Substitution: Introduction of various functional groups on the piperazine moiety.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 6-butyl-3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    Isothiazolo[4,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Piperazine Derivatives: Compounds with piperazine moieties attached to various aromatic or aliphatic groups.

    Carbonyl-Containing Heterocycles: Compounds with carbonyl groups attached to heterocyclic ring systems.

Uniqueness

6-butyl-3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-butyl-3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3S/c1-4-5-8-27-20(28)18-17(23-22(27)30)19(31-24-18)21(29)26-11-9-25(10-12-26)16-7-6-14(2)13-15(16)3/h6-7,13H,4-5,8-12H2,1-3H3,(H,23,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDOGRWKFAGCRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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